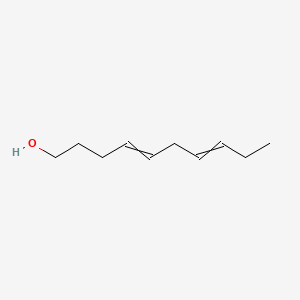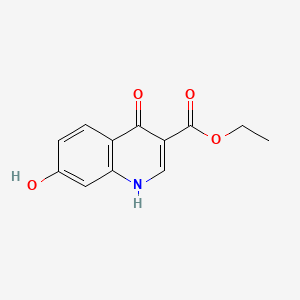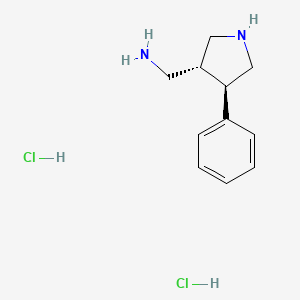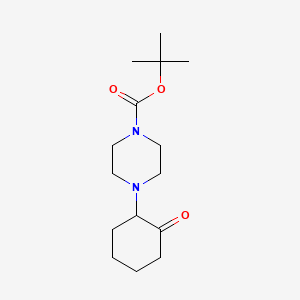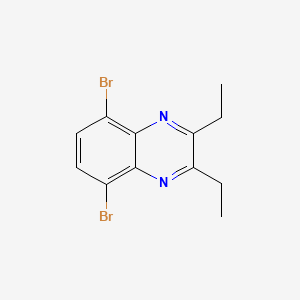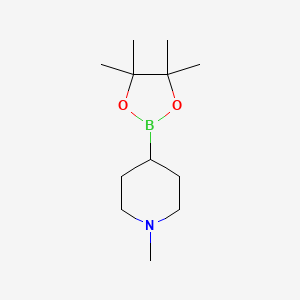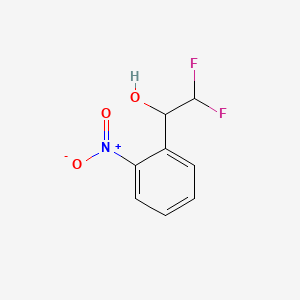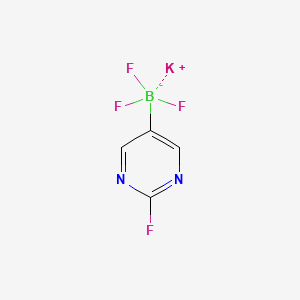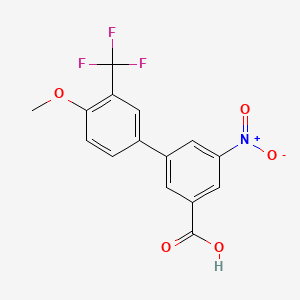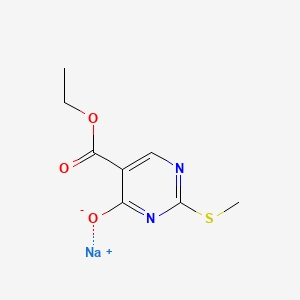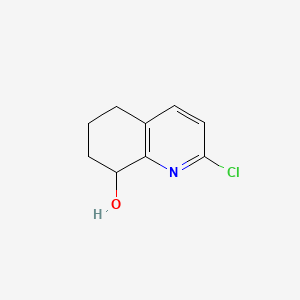
2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL is a chemical compound with the molecular formula C9H10ClNO It is a derivative of tetrahydroquinoline, characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL typically involves the chlorination of 5,6,7,8-tetrahydroquinoline followed by hydroxylation. One common method involves the reaction of 5,6,7,8-tetrahydroquinoline with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by a hydroxylation step using a suitable hydroxylating agent such as hydrogen peroxide or a peracid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .
化学反应分析
Types of Reactions
2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 2-chloro-5,6,7,8-tetrahydroquinolin-8-one.
Reduction: Formation of 5,6,7,8-tetrahydroquinolin-8-OL.
Substitution: Formation of various substituted tetrahydroquinolines depending on the nucleophile used.
科学研究应用
2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce oxidative stress in cancer cells, leading to cell death through the disruption of cellular redox balance. This compound may also interact with enzymes and receptors involved in cell proliferation and survival, thereby exerting its biological effects .
相似化合物的比较
2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL can be compared with other similar compounds such as:
5,6,7,8-Tetrahydroquinoline: Lacks the chlorine and hydroxyl groups, making it less reactive.
2-Chloro-5,6,7,8-tetrahydroquinolin-8-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
5,6,7,8-Tetrahydroquinolin-8-OL: Lacks the chlorine atom, resulting in different substitution reactions.
属性
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5,7,12H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJNDQUFQBHDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=N2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670169 |
Source


|
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130861-73-3 |
Source


|
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)
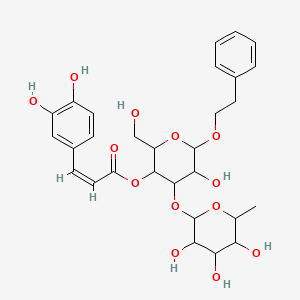
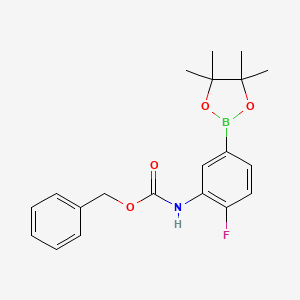
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)
